2-[(4-Chlorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4-ol
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Overview
Description
2-[(4-Chlorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4-ol is a heterocyclic compound that contains a thieno[3,2-d]pyrimidine core structureThe presence of the thieno[3,2-d]pyrimidine moiety is known to impart various biological activities, making it a valuable scaffold for drug development .
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It is known that thiophene derivatives, which this compound is a part of, have a wide range of therapeutic properties . They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Biochemical Pathways
Thiophene derivatives have been reported to affect a wide range of biochemical pathways due to their diverse therapeutic properties
Result of Action
Thiophene derivatives have been reported to have a wide range of biological and physiological functions
Preparation Methods
The synthesis of 2-[(4-Chlorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4-ol typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with triethyl orthoformate or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-[(4-Chlorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as amines or thiols can replace the chlorine atom
Scientific Research Applications
2-[(4-Chlorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.
Comparison with Similar Compounds
2-[(4-Chlorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4-ol can be compared with other thieno[3,2-d]pyrimidine derivatives, such as:
- 2-[(2-Chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(4-Chlorobenzyl)sulfanyl]-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-ol
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and applications
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS2/c14-9-3-1-8(2-4-9)7-19-13-15-10-5-6-18-11(10)12(17)16-13/h1-6H,7H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPCWHPIEKIIRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC3=C(C(=O)N2)SC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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